

Application Note: Analysis of Nitrosobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Nitrosobenzene

Cat. No.: B162901

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrosobenzene is an aromatic organic compound with the chemical formula C_6H_5NO . It is a key intermediate in various chemical syntheses and can be a metabolite of aniline. Due to its potential toxicity and role in various chemical processes, a robust and sensitive analytical method for its detection and quantification is essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like **nitrosobenzene**, offering high resolution and sensitivity. This application note provides a detailed protocol for the analysis of **nitrosobenzene** using GC-MS, including sample preparation, instrument parameters, and data analysis. While specific public domain validated methods for **nitrosobenzene** are not abundant, this protocol is based on established methodologies for similar nitroaromatic compounds.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of nitrobenzene, compiled from various studies. These values should be experimentally verified in the user's laboratory.

Table 1: Method Detection and Quantification Limits

Parameter	Value	Matrix	Reference
Method Detection Limit (MDL)	0.017 µg/mL	Water	[2]
Method Limit of Detection	418 pg/cig	Tobacco Smoke	[3][4]
Limit of Quantification (LOQ)	0.003 µg/g	Plant	[5]

Table 2: Linearity and Precision

Parameter	Value	Concentration Range	Reference
Linearity (R ²)	> 0.999	0.1 - 10 µg/mL	
Linearity (R ²)	0.999	1 - 100,000 ng/mL	
Linearity (R ²)	0.9915 - 1.0000	0.5 - 500.0 µg/L	
Relative Standard Deviation (RSD)	< 5%	-	
Relative Standard Deviation (RSD)	2.8% - 16.9%	-	
Relative Standard Deviation (RSD)	4.9% - 8.2%	-	

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for water and solid samples.

1.1. Liquid-Liquid Extraction (LLE) for Water Samples

- Objective: To extract **nitrosobenzene** from a liquid matrix.
- Materials:
 - Separatory funnel
 - Methylene chloride (CH_2Cl_2)
 - Sodium sulfate (anhydrous)
 - GC vials
- Protocol:
 - Measure 50 mL of the water sample and place it into a separatory funnel.
 - Add 2 mL of methylene chloride to the separatory funnel.
 - Manually agitate the mixture for one minute to facilitate the extraction of **nitrosobenzene** into the organic layer.
 - Allow the layers to separate.
 - Collect the lower methylene chloride layer.
 - Pass the collected organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
 - Transfer the dried extract to a GC vial for analysis.

1.2. Solid Phase Extraction (SPE) for Cleaner Samples

- Objective: To purify the sample extract by removing interfering substances.
- Materials:
 - Normal phase silica SPE cartridges (e.g., 500 mg/3 mL)
 - Methylene chloride (DCM)

- Hexane
- Vacuum manifold
- Protocol:
 - Wash the SPE tube with 100% methylene chloride.
 - Condition the SPE tube with 100% hexane.
 - Load the sample extract onto the conditioned SPE cartridge.
 - Wash the cartridge with 5% methylene chloride in hexane to remove impurities.
 - Dry the cartridge under vacuum for 5 minutes.
 - Elute the **nitrosobenzene** with 20% methylene chloride in hexane.
 - Collect the eluate for GC-MS analysis.

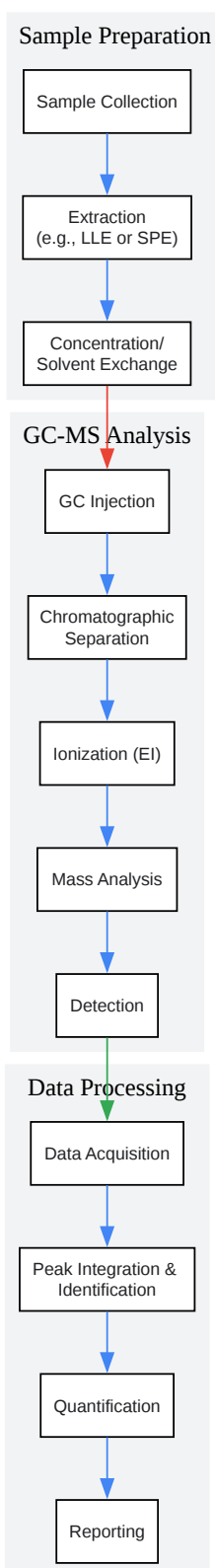
2. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of **nitrosobenzene**. These should be optimized for the specific instrument being used.

Table 3: GC-MS Instrument Conditions

Parameter	Setting	Reference
Gas Chromatograph (GC)		
Injector Temperature	200 - 280 °C	
Injection Volume	1 µL	
Injection Mode	Splitless (purge valve on at 1 min)	
Carrier Gas	Helium	
Column Flow	1.0 - 1.2 mL/min	
GC Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent	
Oven Temperature Program	Initial: 80°C, hold for 2 min; Ramp 1: 15°C/min to 200°C; Ramp 2: 25°C/min to 300°C, hold for 5 min	
Mass Spectrometer (MS)		
MS Transfer Line Temperature	280 °C	
Ion Source Temperature	230 °C	
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Acquisition Mode	Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)	
Scan Mass Range	50-300 amu	

Mandatory Visualizations



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- To cite this document: BenchChem. [Application Note: Analysis of Nitrosobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162901#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-nitrosobenzene]

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